molecular formula C56H111N31O12S B12380115 H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH

H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH

Cat. No.: B12380115
M. Wt: 1442.8 g/mol
InChI Key: BWRBLZSFMAOVPV-GFGZGKCBSA-N
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Description

The compound H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH is a peptide composed of the amino acids arginine, glutamine, lysine, and cysteine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various protecting groups and coupling reagents are used during SPPS to ensure selective reactions.

Major Products

The major products of these reactions include modified peptides with altered stability, activity, or solubility, depending on the specific modifications made.

Scientific Research Applications

H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: has several scientific research applications:

    Chemistry: Studied for its ability to form stable structures and its reactivity in various chemical environments.

    Biology: Used in studies of protein-protein interactions and cellular uptake mechanisms.

    Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH involves its interaction with specific molecular targets. The arginine and lysine residues are positively charged, allowing the peptide to interact with negatively charged cellular components, such as nucleic acids or cell membranes. The cysteine residue can form disulfide bonds, which can stabilize the peptide or facilitate its interaction with other molecules.

Comparison with Similar Compounds

H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: can be compared to other peptides with similar sequences or functions:

    H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-NH2: Similar structure but with an amide group at the C-terminus, which can affect its stability and activity.

    H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-Ser-OH: Contains an additional serine residue, which can influence its solubility and reactivity.

    H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-Ala-OH: Contains an alanine residue, which can alter its hydrophobicity and interaction with other molecules.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C56H111N31O12S

Molecular Weight

1442.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C56H111N31O12S/c57-21-3-1-12-31(42(90)80-32(13-2-4-22-58)43(91)84-37(18-10-28-78-56(71)72)48(96)87-39(29-100)50(98)99)81-45(93)34(15-7-25-75-53(65)66)83-46(94)35(16-8-26-76-54(67)68)85-49(97)38(19-20-40(60)88)86-47(95)36(17-9-27-77-55(69)70)82-44(92)33(14-6-24-74-52(63)64)79-41(89)30(59)11-5-23-73-51(61)62/h30-39,100H,1-29,57-59H2,(H2,60,88)(H,79,89)(H,80,90)(H,81,93)(H,82,92)(H,83,94)(H,84,91)(H,85,97)(H,86,95)(H,87,96)(H,98,99)(H4,61,62,73)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)(H4,69,70,77)(H4,71,72,78)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

BWRBLZSFMAOVPV-GFGZGKCBSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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